6-Azaspiro[3.5]nonan-2-ol hydrochloride
Description
Overview of Spirocyclic Systems in Organic Chemistry
Spirocyclic compounds, which feature two rings connected by a single common atom known as the spiro atom, represent a fascinating and increasingly important class of molecules in organic chemistry. walshmedicalmedia.comtandfonline.com This unique structural arrangement confers a distinct three-dimensional geometry that sets them apart from their planar aromatic or monocyclic aliphatic counterparts. tandfonline.combldpharm.com
The spirocentric architecture is of considerable significance in chemical research, particularly in the field of medicinal chemistry. The defining feature of spirocycles is their inherent three-dimensionality, which allows for the projection of functional groups into space in a well-defined manner. tandfonline.com This rigid, densely functionalized scaffold can lead to more specific and effective interactions with the complex three-dimensional binding sites of biological targets like proteins. researchgate.netnih.gov
The introduction of a spirocyclic core into a molecule increases its fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with greater success in clinical drug development. bldpharm.combldpharm.com A higher Fsp³ count often leads to improved physicochemical properties, such as enhanced aqueous solubility and better metabolic stability, when compared to flat aromatic systems. bldpharm.comrsc.org By providing a rigid scaffold, spirocycles can lock a molecule into a bioactive conformation, improving binding affinity and selectivity for its intended target. tandfonline.com This conformational constraint is a key advantage in designing potent and selective therapeutic agents. nih.gov Consequently, spirocyclic systems are seen as a way to access novel and underexplored areas of chemical space. rsc.orgnih.gov
Despite their desirable properties, the synthesis of spirocyclic compounds presents notable challenges for organic chemists. The primary difficulty lies in the construction of the quaternary carbon center at the spiro junction. tandfonline.com Stereoselective synthesis is also a significant hurdle, as creating specific stereoisomers is often required to achieve the desired biological activity. rsc.org These synthetic complexities can hinder the development and large-scale production of spirocyclic drug candidates. tandfonline.comnih.gov
However, these challenges have spurred innovation, leading to significant opportunities and advances in synthetic organic chemistry. researchgate.net Modern methodologies, including organocatalysis and transition-metal-catalyzed reactions, have been developed to construct spirocyclic frameworks with high efficiency and stereocontrol. nih.gov Furthermore, the rise of high-throughput synthesis and computational techniques is accelerating the discovery and optimization of spirocyclic compounds. nih.gov Emerging methods in photoredox and electrochemistry are also being explored to create novel spirocyclic scaffolds, promising to overcome existing synthetic barriers and further expand the utility of these structures in drug discovery and materials science. tandfonline.com
The Azaspiro[3.5]nonane Core: A Key Motif in Synthetic and Medicinal Chemistry
Within the broader class of spirocycles, nitrogen-containing systems, or azaspirocycles, are of particular interest. The azaspiro[3.5]nonane core is a prominent example, serving as a valuable building block in the design of new chemical entities.
The azaspiro[3.5]nonane framework consists of a nine-membered bicyclic system containing eight carbon atoms and one nitrogen atom ("aza"). The nomenclature "[3.5]" specifies the number of carbon atoms in each ring connected to the central spiro atom, excluding the spiro atom itself. Therefore, an azaspiro[3.5]nonane contains a cyclobutane (B1203170) ring (three carbons plus the spiro atom) and a piperidine (B6355638) ring (five carbons plus the spiro atom), with the nitrogen atom located within the six-membered ring. The position of the nitrogen atom is indicated by a number preceding the name, as in "6-azaspiro[3.5]nonane."
These compounds are cyclic amines and their unique structure makes them valuable starting materials in organic synthesis. ontosight.ai The presence of the nitrogen atom provides a handle for further chemical modification and can influence the compound's basicity and pharmacokinetic properties.
Hydroxylated derivatives of the azaspiro[3.5]nonane core are particularly important in research. The introduction of a hydroxyl (-OH) group provides a key functional group that can serve several purposes. It can act as a hydrogen bond donor, potentially enhancing the binding affinity of a molecule to its biological target. The hydroxyl group also increases the polarity of the molecule, which can favorably modulate properties such as solubility.
Furthermore, the hydroxyl group serves as a versatile synthetic handle, allowing for the attachment of other molecular fragments or further functionalization. This versatility makes hydroxylated azaspiro[3.s]nonanes valuable intermediates in the synthesis of more complex molecules. ontosight.ai Research has shown that various derivatives of the azaspiro[3.5]nonane core are being explored for their potential as therapeutic agents, such as GPR119 agonists for the treatment of diabetes. nih.gov
Scope and Research Focus on 6-Azaspiro[3.5]nonan-2-ol Hydrochloride
This article focuses specifically on the chemical compound this compound. This molecule is a specific isomer of the hydroxylated azaspiro[3.5]nonane core, where the hydroxyl group is at the 2-position of the cyclobutane ring and the nitrogen is at the 6-position of the piperidine ring. It is supplied as a hydrochloride salt, which typically enhances stability and aqueous solubility, making the compound easier to handle and use in research settings.
As a research chemical, this compound is primarily utilized as a building block in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a secondary amine (as the hydrochloride salt) and a secondary alcohol, makes it a versatile intermediate for constructing more elaborate molecular architectures for drug discovery programs. While detailed studies focusing exclusively on this specific compound are not widely published, its properties and potential applications are inferred from its structural class.
Below is a table summarizing key physicochemical and computational properties for this compound.
| Property | Value | Source |
| CAS Number | 2306270-07-3 | chemscene.com |
| Molecular Formula | C₈H₁₆ClNO | chemscene.com |
| Molecular Weight | 177.67 g/mol | chemscene.com |
| SMILES | OC1CC2(C1)CNCCC2.Cl | chemscene.com |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | chemscene.com |
| LogP | 0.9327 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Hydrogen Bond Donors | 2 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-azaspiro[3.5]nonan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-4-8(5-7)2-1-3-9-6-8;/h7,9-10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACGXSXYVHUIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)O)CNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of the 6 Azaspiro 3.5 Nonan 2 Ol Core
Functional Group Interconversions at the Hydroxyl Moiety
The secondary alcohol at the C-2 position of the cyclobutane (B1203170) ring is a key site for chemical modification, allowing for oxidation to a ketone and derivatization to form esters and ethers.
Oxidation Reactions (e.g., to Ketone)
The secondary hydroxyl group of 6-Azaspiro[3.5]nonan-2-ol can be readily oxidized to the corresponding ketone, 6-Azaspiro[3.5]nonan-2-one. The synthesis of this ketone, particularly as its N-protected derivative tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, confirms the feasibility of this transformation. ambeed.com While specific literature detailing the oxidation of the parent hydrochloride salt is limited, standard modern oxidation protocols for secondary alcohols are applicable. libretexts.org Reagents such as Dess-Martin periodinane are effective for such transformations on similar spirocyclic systems. univ.kiev.ua
The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid side reactions, especially when the nitrogen atom is unprotected.
Table 1: Common Oxidation Reagents for Secondary Alcohols
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temp. | Mild oxidant, often used for sensitive substrates. |
| Dess-Martin Periodinane (DMP) | DCM or Chloroform, room temp. | Known for mild conditions and high efficiency. univ.kiev.ua |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temp. (-78 °C) | Avoids heavy metals, suitable for complex molecules. |
Derivatization of the Alcohol (e.g., Esterification, Etherification)
The hydroxyl group can serve as a nucleophile or be activated to react with electrophiles, enabling the formation of various derivatives.
Esterification: The alcohol can be converted to esters through reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). These reactions yield 6-azaspiro[3.5]nonan-2-yl esters.
Etherification: Formation of ethers can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This process results in the formation of 2-alkoxy-6-azaspiro[3.5]nonanes.
Reactions Involving the Azaspiro Nitrogen Atom
The secondary amine within the piperidine (B6355638) ring is a versatile functional group that readily undergoes reactions such as alkylation and acylation. bath.ac.uk
N-Alkylation and N-Acylation Reactions
The nucleophilic nitrogen atom is reactive towards a wide range of electrophiles. For these reactions to proceed cleanly, the hydroxyl group may require a protecting group to prevent competing O-alkylation or O-acylation.
N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. The existence of related N-methylated compounds, such as 6-Methyl-6-azaspiro[3.5]nonan-9-amine, supports the viability of this reaction pathway on the azaspiro core. pharmaffiliates.com
N-Acylation: This is one of the most common transformations for this scaffold. Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. A prominent example is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the widely used N-Boc protected intermediate, tert-butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate. chemicalbook.com This reaction highlights the amine's utility as a handle for introducing protecting groups that are crucial in multi-step syntheses.
Modifications and Derivatives of the Amine Functionality
Beyond simple alkylation and acylation, the amine functionality allows for the introduction of diverse substituents, significantly altering the molecule's properties.
Carbamate and Urea Formation: As demonstrated by the formation of the N-Boc derivative, the amine can react with chloroformates and isocyanates to produce stable carbamates and ureas, respectively. chemicalbook.com
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields N-sulfonamides. These derivatives are important in medicinal chemistry and can also serve as protecting groups. The synthesis of related compounds like 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide demonstrates the formation of stable sulfonamide-like structures within the azaspiro family. bldpharm.com
Table 2: Examples of Reagents for N-Functionalization
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| N-Acylation | Acetyl Chloride | Amide |
| N-Alkylation | Methyl Iodide | Tertiary Amine |
| N-Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |
| Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O) | Boc-Carbamate |
Ring Transformations and Skeletal Rearrangements
The 6-azaspiro[3.5]nonane framework, which consists of a cyclobutane ring spiro-fused to a piperidine ring, is a relatively stable system. Unlike highly strained spirocycles containing three-membered rings (e.g., cyclopropanes or epoxides) that are known to undergo thermally or acid/base-induced rearrangements, the 6-azaspiro[3.5]nonane core is not predisposed to similar skeletal transformations under normal conditions. nih.gov A survey of the literature reveals extensive research into the synthesis of azaspirocycles but does not indicate common ring expansion, contraction, or rearrangement pathways for this specific scaffold. researchgate.netresearchgate.net Its stability makes it a reliable and robust core for the development of chemical probes and drug candidates.
Table of Mentioned Compounds
| Compound Name |
|---|
| 6-Azaspiro[3.5]nonan-2-ol hydrochloride |
| 6-Azaspiro[3.5]nonan-2-one |
| tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate |
| 6-Methyl-6-azaspiro[3.5]nonan-9-amine |
| tert-Butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate |
| 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide |
| Pyridinium chlorochromate (PCC) |
| Dess-Martin Periodinane (DMP) |
| Dichloromethane (DCM) |
| Di-tert-butyl dicarbonate (Boc₂O) |
Stability and Strain Considerations within the Spiro[3.5]nonane System
The spiro[3.5]nonane framework is characterized by the fusion of a cyclobutane and a cyclohexane (B81311) ring through a single spirocyclic carbon atom. The stability of this system is significantly influenced by the inherent strain within the four-membered ring. Cyclobutane itself exhibits considerable ring strain, a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of adjacent C-H bonds). In the 6-azaspiro[3.5]nonan-2-ol system, the replacement of a methylene (B1212753) unit with a nitrogen atom to form the azetidine (B1206935) ring introduces additional factors.
The nitrogen atom, with its lone pair of electrons, can influence the ring's conformation and electronic properties. The cyclohexane ring typically adopts a stable chair conformation to minimize steric and torsional strain. However, the spirocyclic linkage to the strained azetidine ring can induce some degree of conformational distortion in the six-membered ring.
The presence of the hydrochloride salt is a critical factor affecting stability and reactivity. Protonation of the nitrogen atom to form an azetidinium salt significantly alters the electronic landscape of the molecule. The positively charged nitrogen atom becomes a strong electron-withdrawing group, which can polarize adjacent bonds and increase the susceptibility of the azetidine ring to nucleophilic attack.
Table 1: Comparison of Ring Strain in Cycloalkanes
| Cycloalkane | Ring Strain (kcal/mol) | Primary Source of Strain |
| Cyclopropane | 27.5 | Angle Strain, Torsional Strain |
| Cyclobutane | 26.3 | Angle Strain, Torsional Strain |
| Cyclopentane | 6.2 | Torsional Strain |
| Cyclohexane | 0 | (Essentially strain-free in chair conformation) |
This interactive table allows for sorting by different parameters.
Ring Opening and Expansion Reactions of the Azaspiro Core
The inherent strain of the azetidine ring in the 6-azaspiro[3.5]nonane core makes it susceptible to ring-opening reactions, particularly when the nitrogen atom is activated. The formation of the azetidinium hydrochloride salt greatly facilitates such transformations.
Nucleophilic Ring Opening: The azetidinium ion is an excellent electrophile. Nucleophiles can attack either of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond and relief of the ring strain. The regioselectivity of this attack would be influenced by steric hindrance and the electronic effects of substituents on the cyclohexane ring. The presence of the 2-hydroxyl group could potentially direct nucleophilic attack or participate in intramolecular reactions after the initial ring opening.
Ring Expansion: Ring expansion reactions of azetidinium ylides have been reported as a method to access larger heterocyclic systems. nih.gov In the case of 6-azaspiro[3.5]nonan-2-ol, the formation of an azetidinium ylide followed by a nih.govgoogle.com- or google.comnih.gov-sigmatropic rearrangement could potentially lead to the formation of a larger bicyclic amine, such as a 1-azaspiro[4.5]decane derivative. The feasibility of such a rearrangement would depend on the specific reaction conditions and the nature of the substituents.
Mechanistic Investigations of Key Chemical Transformations
Understanding the mechanisms of reactions involving the 6-azaspiro[3.5]nonane core is crucial for predicting its chemical behavior and for the rational design of synthetic routes.
Elucidation of Reaction Pathways Leading to Azaspiro[3.5]nonanes
The synthesis of azaspiro[3.5]nonanes can be achieved through various synthetic strategies. One common approach involves the intramolecular cyclization of a suitably functionalized cyclohexane precursor. For instance, a key step could be the intramolecular nucleophilic substitution of a leaving group on the cyclohexane ring by the nitrogen atom of a tethered aminomethyl group.
Another plausible pathway involves a [2+2] cycloaddition reaction between an appropriate alkene and an isocyanate, followed by reduction of the resulting β-lactam. The specific synthesis of the 2-hydroxy derivative would require the incorporation of the hydroxyl group at the appropriate position in the starting materials or its introduction at a later stage in the synthetic sequence.
Influence of Substituents on Reactivity and Selectivity
The reactivity and selectivity of the 6-azaspiro[3.5]nonan-2-ol core are significantly modulated by the substituents on both the azetidine and cyclohexane rings.
N-Substitution: The presence of the hydrochloride renders the nitrogen atom protonated, making it highly electron-withdrawing and activating the azetidine ring for nucleophilic attack. If the nitrogen were a free base or substituted with an electron-donating group, its nucleophilicity would be enhanced, and its reactivity profile would shift towards reactions at the nitrogen center itself.
2-Hydroxyl Group: The hydroxyl group on the cyclohexane ring can influence reactivity in several ways. Its electron-withdrawing inductive effect can impact the electron density of the cyclohexane ring. More importantly, it can act as an internal nucleophile or a directing group in certain reactions. For example, under basic conditions, the deprotonated hydroxyl group could participate in intramolecular ring-opening or rearrangement reactions. Its stereochemical orientation (axial vs. equatorial) would also play a crucial role in determining the stereochemical outcome of reactions. A study on a related 6-(hydroxymethyl)-1-azaspiro[4.4]nonane system demonstrated that the proximity of a hydroxyl group to the nitrogen can lead to unusual cyclization reactions upon activation of the hydroxyl group. nih.govresearchgate.net
Table 2: Predicted Influence of Substituents on the Reactivity of the 6-Azaspiro[3.5]nonane Core
| Substituent/Modification | Effect on Azetidine Ring Reactivity | Rationale |
| N-Protonation (Hydrochloride) | Increased electrophilicity, susceptibility to nucleophilic ring-opening. | The positively charged nitrogen is a strong electron-withdrawing group, activating the C-N bonds. |
| N-Acylation | Decreased nucleophilicity of nitrogen, potential for ring-opening under certain conditions. | The acyl group is electron-withdrawing, reducing the basicity and nucleophilicity of the nitrogen. |
| 2-Hydroxyl Group (as -OH) | Potential for intramolecular participation (e.g., cyclization, rearrangement). | Can act as an internal nucleophile or a directing group. |
| 2-Hydroxyl Group (as -O⁻) | Increased nucleophilicity for intramolecular reactions. | The alkoxide is a much stronger nucleophile than the alcohol. |
This interactive table allows for filtering based on the substituent and its effect.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of 6-Azaspiro[3.5]nonan-2-ol hydrochloride in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivities can be assembled.
¹H and ¹³C NMR for Connectivity and Functional Group Identification
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. In the hydrochloride salt, the piperidine (B6355638) nitrogen is protonated, influencing the chemical shifts of adjacent protons and carbons.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclobutane (B1203170) and piperidine rings. The proton attached to the carbon bearing the hydroxyl group (H-2) would appear as a multiplet, with its chemical shift influenced by the electronegativity of the oxygen atom. The protons on the piperidine ring adjacent to the positively charged nitrogen atom (H-5 and H-7) would be deshielded and appear at a downfield chemical shift. The remaining methylene (B1212753) protons on both rings would exhibit complex overlapping multiplets in the aliphatic region.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spiro carbon (C-4) would be a key quaternary signal. The carbon atom bonded to the hydroxyl group (C-2) would resonate at a characteristic downfield shift. The carbons adjacent to the nitrogen in the piperidinium (B107235) ring (C-5 and C-7) would also be shifted downfield due to the inductive effect of the positive charge.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1, 3 | 1.8 - 2.5 (m) | 30 - 40 |
| 2 | 3.9 - 4.2 (m) | 65 - 75 |
| 4 | - | 40 - 50 |
| 5, 7 | 3.0 - 3.5 (m) | 45 - 55 |
| 8, 9 | 1.6 - 2.2 (m) | 25 - 35 |
Note: These are predicted chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions. 'm' denotes a multiplet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment
To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial relationships, a suite of two-dimensional NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the cyclobutane and piperidine rings, for instance, showing correlations between H-2 and its neighbors on the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of the proton it is attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For example, HMBC would show correlations from the protons on the piperidine ring (e.g., H-5) to the spiro carbon (C-4), confirming the connection between the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule, for instance, by observing through-space interactions between protons on the cyclobutane and piperidine rings.
Dynamic NMR and Variable-Temperature Studies for Conformational Flexibility
The 6-azaspiro[3.5]nonane ring system can exhibit conformational flexibility, particularly the chair-boat interconversion of the piperidine ring. Dynamic NMR studies, conducted at varying temperatures, can provide insight into these conformational exchange processes. At lower temperatures, the exchange may slow down, leading to the appearance of distinct signals for axial and equatorial protons that might be averaged at room temperature. These studies can help to determine the energetic barriers for ring flipping and identify the most stable conformation of the molecule in solution.
Vibrational Spectroscopy: Infrared (IR)
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Characterization of Functional Groups (e.g., Hydroxyl, Amine)
The IR spectrum of this compound would be dominated by absorptions corresponding to the hydroxyl and the secondary ammonium (B1175870) groups.
Hydroxyl (O-H) Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol and broadened due to hydrogen bonding.
Ammonium (N-H) Stretch: As a hydrochloride salt, the secondary amine is protonated to a secondary ammonium ion. This would give rise to a broad absorption band in the 2400-2800 cm⁻¹ region, which is a hallmark of N⁺-H stretching vibrations.
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range would correspond to the C-H stretching vibrations of the aliphatic cyclobutane and piperidine rings.
C-O Stretch: A C-O stretching vibration for the secondary alcohol would be expected to appear in the 1050-1150 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| N⁺-H Stretch (Ammonium) | 2400 - 2800 | Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C-O Stretch (Alcohol) | 1050 - 1150 | Medium |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is employed to determine the precise molecular weight and elemental composition of the compound. For this compound (C₈H₁₆ClNO), HRMS would provide the exact mass of the protonated molecular ion [M+H]⁺, which corresponds to the free base C₈H₁₅NO. By measuring the mass with high accuracy, the elemental formula can be confirmed, distinguishing it from other compounds with the same nominal mass.
The theoretical exact mass of the protonated free base ([C₈H₁₅NO + H]⁺) is approximately 142.1232 g/mol . An experimental HRMS measurement would be expected to be very close to this value, providing strong evidence for the compound's identity and purity.
Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the precise molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the protonated molecule of 6-Azaspiro[3.5]nonan-2-ol. The molecular formula of the free base is C₈H₁₅NO, and for the hydrochloride salt, it is C₈H₁₆ClNO. The expected monoisotopic mass of the protonated free base [M+H]⁺ would be calculated and compared with the experimentally observed value to confirm the elemental composition.
| Property | Value |
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| Monoisotopic Mass | 177.09204 u |
This interactive table provides the fundamental molecular properties of this compound.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural connectivity. For a 6-azaspiro[3.5]nonan-2-ol structure, characteristic fragmentation pathways would likely involve:
Loss of Water: A neutral loss of 18 Da (H₂O) from the parent ion would be expected due to the presence of the hydroxyl group.
Ring Cleavage: Fragmentation of the cyclobutane and piperidine rings would lead to a series of characteristic daughter ions. Cleavage at the spirocyclic center is a key process for this class of compounds.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.
A hypothetical fragmentation pattern is outlined below:
| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss (Da) |
| [M+H]⁺ | Loss of water | [M+H - H₂O]⁺ | 18 |
| [M+H]⁺ | Piperidine ring opening | Various iminium ions | Varies |
| [M+H]⁺ | Cyclobutane ring fragmentation | Varies | Varies |
This interactive table illustrates potential fragmentation pathways for 6-Azaspiro[3.5]nonan-2-ol in a tandem mass spectrometry experiment.
X-ray Crystallography
The crystal structure would unequivocally confirm the bicyclic nature of the molecule, consisting of a cyclobutane ring and a piperidine ring sharing a single carbon atom (the spiro center). Key geometric parameters that would be determined include:
The precise bond lengths and angles within both the cyclobutane and piperidine rings.
The geometry around the spirocyclic carbon atom, confirming its tetrahedral nature.
If the compound is chiral, X-ray crystallography on a single crystal of an enantiomerically pure sample can determine its absolute stereochemistry. The analysis would reveal the spatial arrangement of the substituents on the stereocenters. Furthermore, the solid-state conformation of the molecule would be elucidated, showing the preferred orientation of the hydroxyl group (axial or equatorial) on the cyclobutane ring and the conformation of the piperidine ring.
In the crystal lattice, molecules of this compound would be held together by a network of intermolecular forces. X-ray crystallography would allow for a detailed analysis of these interactions, particularly the hydrogen bonding network. Key expected interactions would include:
Hydrogen bonding between the protonated amine (N⁺-H) of the piperidine ring and the chloride anion (Cl⁻).
Hydrogen bonding involving the hydroxyl group (-OH) as a donor and the chloride anion or the nitrogen atom of a neighboring molecule as an acceptor.
A detailed crystallographic study would provide a complete picture of the supramolecular assembly of this compound in the solid state.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure, stability, and reactivity of chemical compounds.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For novel compounds such as 6-Azaspiro[3.5]nonan-2-ol hydrochloride, DFT calculations would be instrumental in determining key electronic properties. These calculations could elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. Furthermore, DFT can be employed to calculate the total energy of the molecule, providing a measure of its thermodynamic stability. Such studies would typically involve geometry optimization to find the lowest energy conformation of the molecule.
Prediction of Tautomeric Equilibria and Reaction Energy Profiles
Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a phenomenon that can be effectively studied using computational methods. For this compound, theoretical calculations could predict the potential existence of different tautomeric forms and their relative stabilities. By calculating the Gibbs free energy of each potential tautomer, researchers can determine the equilibrium constant and the population of each species at a given temperature. Additionally, DFT can be used to map out reaction energy profiles for various chemical transformations involving this compound. This involves locating transition states and calculating activation energies, which provides crucial information about the kinetics and mechanism of a reaction.
Conformational Analysis using Computational Methods
The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis of this compound using computational methods would involve exploring the potential energy surface to identify stable conformers. This is particularly important for a spirocyclic compound with a flexible ring system. Methods such as systematic or stochastic conformational searches can be employed to identify various low-energy conformations. The relative energies of these conformers can then be calculated with high accuracy using DFT or other quantum chemical methods, providing insight into the most probable shapes the molecule will adopt.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing a bridge between static computational models and the dynamic nature of chemical systems in reality.
Investigation of Conformational Stability in Solution
While quantum chemical calculations are often performed in the gas phase, the behavior of a molecule can be significantly influenced by its environment. Molecular dynamics simulations can be used to investigate the conformational stability of this compound in a solvent, typically water, to mimic physiological conditions. By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can reveal how intermolecular interactions affect the conformational preferences of the compound. These simulations can provide information on the flexibility of the molecule and the lifetimes of different conformational states.
Simulation of Solvent Effects on Molecular Behavior
Solvent effects can play a critical role in the behavior of a molecule, influencing its structure, reactivity, and interactions with other molecules. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of these effects. For this compound, simulations could be used to study the hydration shell around the molecule and to understand how hydrogen bonding and other non-covalent interactions with the solvent influence its properties. These simulations can also be used to calculate thermodynamic properties such as the free energy of solvation, which is essential for understanding the compound's solubility and partitioning behavior between different phases.
Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Structural Feature-Property Relationships)
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for predicting the biological activity of chemical compounds based on their structural and physicochemical properties. fiveable.me While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the relationships between its structural features and potential biological activities. The inherent rigidity and three-dimensional nature of the spirocyclic scaffold are key determinants of its interaction with biological targets. bldpharm.com
The 6-azaspiro[3.5]nonane core provides a fixed spatial arrangement of substituents, which can significantly influence binding affinity and selectivity for a particular biological target. nih.gov Key structural features of this compound that would be critical in a QSAR analysis include the spirocyclic system, the position and stereochemistry of the hydroxyl group, and the basicity of the nitrogen atom.
A hypothetical QSAR study for a series of 6-azaspiro[3.5]nonan-2-ol analogs might explore the impact of various descriptors on a specific biological activity, such as receptor binding affinity. These descriptors can be categorized as electronic, steric, and hydrophobic.
Key Structural Features and Their Potential Impact on Activity:
Spirocyclic Scaffold: The spiro[3.5]nonane system imparts a high degree of conformational rigidity. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor. The fraction of sp3 hybridized carbons (Fsp3) is a descriptor that quantifies the three-dimensionality of a molecule, and spirocycles inherently have a high Fsp3 value, which is often correlated with improved clinical success. bldpharm.com
Hydroxyl Group: The position and stereochemistry of the hydroxyl group on the cyclobutane (B1203170) ring are crucial. It can act as a hydrogen bond donor and acceptor, forming key interactions with the active site of a protein. A QSAR model would likely include descriptors related to hydrogen bonding capacity.
Nitrogen Atom: The basicity of the tertiary amine in the piperidine (B6355638) ring, influenced by the surrounding chemical environment, is a critical determinant of its protonation state at physiological pH. This, in turn, affects its ability to form ionic interactions with acidic residues in a binding pocket.
A hypothetical data table for a QSAR study on a series of 6-azaspiro[3.5]nonane analogs is presented below to illustrate these relationships.
| Compound | R1 Substituent | Stereochemistry of -OH | LogP | Hydrogen Bond Donors | pKa | Predicted Activity (IC50, nM) |
|---|---|---|---|---|---|---|
| Analog 1 | H | cis | 1.8 | 1 | 9.2 | 150 |
| Analog 2 | H | trans | 1.8 | 1 | 9.2 | 85 |
| Analog 3 | CH3 | trans | 2.3 | 1 | 9.5 | 50 |
| Analog 4 | F | trans | 1.9 | 1 | 8.9 | 110 |
| Analog 5 | Cl | trans | 2.5 | 1 | 8.8 | 75 |
This hypothetical data illustrates that subtle changes in stereochemistry and substitution can significantly impact the predicted biological activity. A robust QSAR model would be developed using a larger dataset and validated to ensure its predictive power for designing new, more potent analogs. mdpi.com
Mechanistic Insights from Computational Modeling
Computational modeling provides a powerful lens through which to understand the dynamic behavior and interaction mechanisms of molecules like this compound at an atomic level. Techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations can offer profound insights into its conformational preferences, electronic properties, and potential binding modes with biological macromolecules.
Conformational Analysis:
The 6-azaspiro[3.5]nonane scaffold, while rigid, is not entirely devoid of conformational flexibility. The piperidine ring can adopt chair, boat, and twist-boat conformations. Computational studies would likely reveal that the chair conformation is the most stable, similar to other saturated heterocycles. nih.gov The orientation of the cyclobutane ring relative to the piperidine chair (axial vs. equatorial) would also be a key area of investigation.
The relative energies of different conformers can be calculated to determine the most probable structures in solution. For instance, the hydroxyl group on the cyclobutane ring can exist in different spatial orientations, and computational modeling can predict the most stable arrangement, which is crucial for its interaction with a binding site.
A hypothetical table of conformational energies for 6-Azaspiro[3.5]nonan-2-ol is presented below.
| Conformer | Piperidine Ring Conformation | Cyclobutane Ring Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 2.5 |
| 3 | Twist-Boat | Equatorial | 5.8 |
| 4 | Twist-Boat | Axial | 7.2 |
Electronic Properties and Reactivity:
Computational chemistry can elucidate the electronic landscape of the molecule. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding its reactivity and intermolecular interactions.
The MEP map would likely show a region of negative potential around the nitrogen and oxygen atoms, indicating their propensity to act as hydrogen bond acceptors or to interact with positively charged species. Conversely, the hydrogen of the hydroxyl group and the protons on the nitrogen (in its protonated form) would exhibit positive potential, making them key sites for hydrogen bonding and electrostatic interactions.
Interaction with Biological Targets:
Molecular docking simulations can be employed to predict the binding mode of this compound within the active site of a target protein. These simulations can help to identify key amino acid residues that interact with the ligand and provide a rationale for its observed or predicted biological activity. For example, the hydroxyl group might form a critical hydrogen bond with a serine or threonine residue, while the protonated amine could form a salt bridge with an aspartate or glutamate (B1630785) residue.
MD simulations can further refine these static docking poses by providing insights into the dynamic stability of the ligand-protein complex over time. These simulations can reveal how the flexibility of both the ligand and the protein influences the binding affinity and can help to rationalize structure-activity relationships observed in experimental studies.
Applications As Synthetic Intermediates and Chemical Probes
Building Block in the Synthesis of Complex Organic Molecules
6-Azaspiro[3.5]nonan-2-ol hydrochloride is a versatile intermediate in the synthesis of a variety of organic molecules, owing to the presence of both a secondary alcohol and a secondary amine within its structure. These functional groups allow for a range of chemical transformations, making it a key starting material for creating diverse molecular architectures.
The hydroxyl and amino moieties of 6-azaspiro[3.5]nonan-2-ol can be readily modified to introduce a wide array of functional groups, thereby generating a library of novel azaspiro[3.5]nonane derivatives. The secondary amine can be protected to allow for selective reactions at the hydroxyl group, or it can be directly alkylated or acylated to introduce new substituents.
For instance, the alcohol functionality can be oxidized to a ketone, providing an entry point for nucleophilic additions or reductive aminations. Alternatively, it can be converted into a leaving group for substitution reactions or participate in ether or ester formation. A study on the functionalization of a related 7-oxa-2-azaspiro[3.5]nonane system demonstrated the conversion of a hydroxyl group into other functionalities. Specifically, a BOC-protected alcohol derivative was efficiently oxidized to the corresponding aldehyde using Dess-Martin periodinane. This aldehyde then served as a precursor for the synthesis of an alkyne via the Bestmann-Ohira reagent. univ.kiev.ua This highlights the synthetic utility of the hydroxyl group in spirocyclic systems for introducing diverse chemical handles.
The following table illustrates potential transformations of the hydroxyl group in a protected 6-azaspiro[3.5]nonan-2-ol, based on common organic synthesis reactions.
| Starting Material | Reagent(s) | Product Functional Group |
| N-Protected 6-Azaspiro[3.5]nonan-2-ol | PCC or Dess-Martin periodinane | Ketone |
| N-Protected 6-Azaspiro[3.5]nonan-2-ol | NaH, R-X | Ether |
| N-Protected 6-Azaspiro[3.5]nonan-2-ol | Acyl chloride, pyridine (B92270) | Ester |
| N-Protected 6-Azaspiro[3.5]nonan-2-ol | SOCl₂, pyridine | Chloroalkane |
These functionalized derivatives can then be further elaborated to create a wide range of compounds with potential applications in various fields of chemical research.
The rigid 6-azaspiro[3.5]nonane core serves as an excellent scaffold for the construction of novel and complex chemical architectures. Its three-dimensional nature allows for the precise positioning of substituents in space, a desirable feature in the design of molecules that interact with biological targets.
In medicinal chemistry, the incorporation of spirocyclic scaffolds like 6-azaspiro[3.5]nonane can lead to compounds with improved pharmacological profiles. For example, a study on the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists demonstrated the successful use of this scaffold to develop potent and effective therapeutic candidates. nih.gov Although a different isomer, this research underscores the potential of the azaspiro[3.5]nonane framework in drug discovery. The defined exit vectors from the spirocyclic core allow for systematic exploration of the surrounding chemical space, facilitating structure-activity relationship (SAR) studies.
The development of novel chemical entities often involves the use of core scaffolds that can be readily and diversely functionalized. The 6-azaspiro[3.5]nonane skeleton, with the functionalities present in the "-2-ol" derivative, provides multiple points for diversification, making it an attractive starting point for the synthesis of libraries of new compounds for screening in drug discovery and materials science.
Model Compounds for Spirocyclic System Studies
The conformational rigidity of the 6-azaspiro[3.5]nonane system makes it an interesting model for studying the stereochemical and conformational properties of spirocyclic compounds. The fusion of a cyclobutane (B1203170) and a piperidine (B6355638) ring creates a unique spatial arrangement that influences the reactivity and properties of the molecule.
While specific conformational analysis studies on 6-azaspiro[3.5]nonan-2-ol were not found in the searched literature, the principles of cyclohexane (B81311) and cyclobutane conformational analysis can be applied. The piperidine ring is expected to adopt a chair-like conformation to minimize steric strain. The presence of the spiro-fused cyclobutane ring introduces significant conformational constraints. Theoretical calculations on related 5-azaspiro[2.3]hexane derivatives have been used to determine the relative stability of different diastereoisomers, highlighting the importance of stereochemistry in these rigid systems. beilstein-journals.org
Development of Chemical Probes for Target Elucidation
Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a biological system. The development of such probes often requires a scaffold that allows for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive groups for covalent modification of the target, without significantly perturbing the binding affinity for the target.
The this compound scaffold, with its modifiable hydroxyl and amino groups, is a suitable candidate for the development of chemical probes. The alcohol can be used as a handle to attach a linker to a reporter tag, while the rest of the molecule can be designed to bind to a specific protein of interest. The synthesis of fluorescent probes often involves the use of small, spirocyclic, xanthene-based structures. nih.gov
For example, a research group could synthesize a library of 6-azaspiro[3.5]nonane derivatives and screen them for binding to a particular enzyme. Once a potent binder is identified, the synthetic route can be adapted to incorporate a reporter group at the 2-position via the hydroxyl functionality. This would allow for the visualization of the enzyme in cells or for the isolation of the enzyme from a complex mixture for further study. While no specific examples of chemical probes derived directly from 6-azaspiro[3.5]nonan-2-ol were identified in the search results, the principles of chemical probe design and the synthetic versatility of this scaffold suggest its potential in this area of research.
Q & A
Q. What are the recommended synthetic routes for 6-Azaspiro[3.5]nonan-2-ol hydrochloride, and what parameters critically influence yield?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound often employs ring-closing strategies. A nitro-aldol approach, as demonstrated in analogous spiro systems (e.g., 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones), involves condensation of nitroalkanes with ketones under basic conditions, followed by reduction and cyclization . Key parameters include temperature control (20–25°C for nitro-aldol steps), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents. Post-synthesis, recrystallization in ethanol/water mixtures (1:3 v/v) is recommended for purification, with purity verified via melting point analysis (target range: 208–212°C, as per analogous compounds) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data discrepancies be addressed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for stereochemical assignment) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ¹H NMR signals for the spirocyclic amine proton typically appear at δ 3.1–3.5 ppm in DMSO-d₆. Discrepancies in splitting patterns may arise from conformational flexibility; variable-temperature NMR (VT-NMR) can resolve such issues . Infrared (IR) spectroscopy should confirm hydroxyl (3200–3400 cm⁻¹) and hydrochloride (2500–2700 cm⁻¹) functionalities. Cross-reference with computational models (e.g., DFT-based chemical shift predictions) is advised for ambiguous peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions between X-ray crystallography and NMR data for this compound?
- Methodological Answer : Contradictions often stem from dynamic effects in solution (e.g., ring puckering) versus static crystal structures. To reconcile
- Perform X-ray crystallography at multiple temperatures to assess thermal motion.
- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solution-state conformers and compare with experimental NMR shifts .
- Employ Overhauser Effect Spectroscopy (NOESY) to detect through-space interactions in solution, validating predicted conformers .
Q. What strategies optimize enantiomeric purity during the synthesis of this compound?
- Methodological Answer : Chiral resolution methods include:
- Kinetic Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to bias enantiomer formation .
- Chromatography : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC (mobile phase: hexane/isopropanol 85:15, 0.1% TFA) .
- Enzymatic Resolution : Lipase-mediated acetylation of racemic mixtures in organic solvents (e.g., vinyl acetate in tert-butyl methyl ether) .
Q. How should kinetic studies be designed to elucidate reaction mechanisms in the formation of this compound?
- Methodological Answer :
- Stopped-Flow Kinetics : Monitor rapid intermediates (e.g., nitro-aldol adducts) using UV-Vis spectroscopy at λ = 280 nm .
- Isotopic Labeling : Introduce ¹⁵N or ²H isotopes at the amine center to track bond reorganization via HRMS or NMR .
- Computational Modeling : Apply transition state theory (Gaussian 09, M06-2X/cc-pVTZ) to identify rate-determining steps and validate experimental activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
